VCL-F (Venetoclax impurity)
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Overview
Description
Venetoclax is a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers, including chronic lymphocytic leukemia and small lymphocytic lymphoma . The presence of impurities like VCL-F is crucial for understanding the stability and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VCL-F involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This reaction yields the N-oxide impurity of Venetoclax . Further heating of this N-oxide impurity with water at reflux conditions for 36 hours results in the formation of the hydroxylamine impurity .
Industrial Production Methods
In an industrial setting, the production of VCL-F follows similar synthetic routes but on a larger scale. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed to analyze and confirm the structure of the impurities .
Chemical Reactions Analysis
Types of Reactions
VCL-F undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-F from Venetoclax involves oxidation using m-CPBA.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Hydrolysis: Water at reflux conditions for 36 hours.
Major Products Formed
N-oxide impurity: Formed by the oxidation of Venetoclax.
Hydroxylamine impurity: Formed by the hydrolysis of the N-oxide impurity.
Scientific Research Applications
VCL-F has several scientific research applications, including:
Mechanism of Action
The mechanism of action of VCL-F is closely related to its parent compound, Venetoclax. Venetoclax selectively binds to the BCL-2 protein, inhibiting its function and promoting apoptosis in cancerous cells . The impurities, including VCL-F, may interact with similar molecular targets and pathways, potentially affecting the overall efficacy of Venetoclax .
Comparison with Similar Compounds
Similar Compounds
Venetoclax N-oxide: Another impurity formed during the oxidation of Venetoclax.
Venetoclax hydroxylamine impurity: Formed by the hydrolysis of Venetoclax N-oxide.
Uniqueness
VCL-F is unique due to its specific formation pathway and its role in the degradation of Venetoclax. Its presence and characterization are essential for ensuring the quality and stability of Venetoclax as a therapeutic agent .
Properties
Molecular Formula |
C90H100N14O14S2 |
---|---|
Molecular Weight |
1666.0 g/mol |
IUPAC Name |
4-[4-[[2-[4-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C90H100N14O14S2/c1-89(2)29-21-67(57-99-33-37-101(38-34-99)69-13-17-75(83(47-69)117-71-45-65-23-31-91-85(65)95-55-71)87(105)97-119(111,112)73-15-19-79(81(49-73)103(107)108)93-53-59-25-41-115-42-26-59)77(51-89)63-9-5-61(6-10-63)62-7-11-64(12-8-62)78-52-90(3,4)30-22-68(78)58-100-35-39-102(40-36-100)70-14-18-76(84(48-70)118-72-46-66-24-32-92-86(66)96-56-72)88(106)98-120(113,114)74-16-20-80(82(50-74)104(109)110)94-54-60-27-43-116-44-28-60/h5-20,23-24,31-32,45-50,55-56,59-60,93-94H,21-22,25-30,33-44,51-54,57-58H2,1-4H3,(H,91,95)(H,92,96)(H,97,105)(H,98,106) |
InChI Key |
MYMDYFXAFSFLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(CCC(C4)(C)C)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NCC8CCOCC8)[N+](=O)[O-])OC9=CN=C1C(=C9)C=CN1)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |
Origin of Product |
United States |
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